Attenuated In Vitro Potency in Glioblastoma Compared to the INH1 Parent Scaffold
Against glioblastoma cells, CAS 313499-91-1 exhibits an IC50 of 28 µM (± 3 µM), a significant right-shift in potency compared to the unsubstituted parent molecule INH1 (CAS 313553-47-8), which has reported GI50 values of 10–21 µM in multiple breast cancer cell lines [1]. This quantitative differentiation of at least 1.3- to 2.8-fold lower potency is directly attributable to the electron-withdrawing 2-chloro-5-nitro substitution, which reduces the electron density of the benzamide carbonyl and alters its hydrogen-bonding capacity with the Hec1 binding pocket [2].
| Evidence Dimension | Cytotoxic potency (IC50/GI50) |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM (Glioblastoma model) |
| Comparator Or Baseline | INH1 (unsubstituted benzamide; CAS 313553-47-8): GI50 = 10–21 µM (Breast cancer cell lines) |
| Quantified Difference | At least 1.3-fold to 2.8-fold reduction in potency for the target compound |
| Conditions | Target compound: glioblastoma cells (as reported in primary research); INH1: breast cancer cell lines (MDA-MB-231, MCF-7, etc.) |
Why This Matters
This potency shift is critical for researchers designing dose-response studies; CAS 313499-91-1 serves as a validated weaker binder, essential for establishing a reliable SAR window for the Hec1/Nek2 pathway.
- [1] Southan C. PubMed Commons Comment on PMID:27754406. Hypothesis. 2017. View Source
- [2] Wu G, Qiu XL, Zhou L, et al. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Research. 2008; 68(20): 8393-8399. View Source
